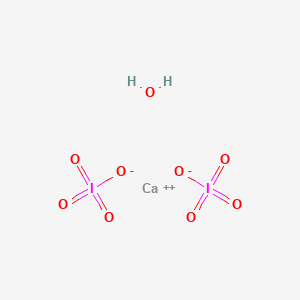
Calcium;diperiodate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium diperiodate hydrate is a chemical compound that consists of calcium, periodate ions, and water molecules. It is known for its oxidizing properties and is used in various chemical reactions and industrial applications. The compound is typically represented by the formula Ca(IO4)2·xH2O, where x denotes the number of water molecules associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium diperiodate hydrate can be synthesized through various methods. One common method involves the reaction of calcium hydroxide with periodic acid. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
[ \text{Ca(OH)}_2 + 2 \text{HIO}_4 \rightarrow \text{Ca(IO}_4\text{)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium diperiodate hydrate is produced by reacting calcium salts, such as calcium chloride or calcium nitrate, with sodium periodate in an aqueous medium. The reaction mixture is then filtered, and the product is crystallized to obtain the hydrate form. The industrial process ensures high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium diperiodate hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of iodine, such as iodate or iodide.
Substitution: It can participate in substitution reactions where the periodate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds like alcohols and aldehydes. The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium thiosulfate or sulfur dioxide are used. The reaction is usually performed in an aqueous medium.
Substitution: Reagents like sodium chloride or potassium bromide can be used to replace the periodate ion. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and iodate ions.
Reduction: The major products are iodate or iodide ions.
Substitution: The major products are the substituted calcium salts and the corresponding periodate derivatives.
Aplicaciones Científicas De Investigación
Calcium diperiodate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions. It is also used in analytical chemistry for the determination of certain compounds.
Biology: It is used in biochemical assays to study the oxidation of biomolecules.
Industry: It is used in the production of disinfectants and sanitizers. It is also used in water treatment processes to remove contaminants.
Mecanismo De Acción
The mechanism of action of calcium diperiodate hydrate involves the transfer of oxygen atoms from the periodate ion to the substrate This results in the oxidation of the substrate and the reduction of the periodate ion The molecular targets and pathways involved depend on the specific reaction and substrate
Comparación Con Compuestos Similares
Calcium diperiodate hydrate can be compared with other similar compounds, such as:
Calcium iodate: Similar in composition but has different oxidation states of iodine.
Sodium periodate: Similar oxidizing properties but different cation.
Potassium periodate: Similar oxidizing properties but different cation.
Uniqueness
Calcium diperiodate hydrate is unique due to its specific combination of calcium and periodate ions, which provides distinct chemical properties and reactivity. Its hydrate form also influences its stability and solubility, making it suitable for various applications.
Conclusion
Calcium diperiodate hydrate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and unique chemical structure make it a valuable reagent in various scientific and industrial processes.
Propiedades
Fórmula molecular |
CaH2I2O9 |
|---|---|
Peso molecular |
439.90 g/mol |
Nombre IUPAC |
calcium;diperiodate;hydrate |
InChI |
InChI=1S/Ca.2HIO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 |
Clave InChI |
XEFIXKTZWXNGDH-UHFFFAOYSA-L |
SMILES canónico |
O.[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



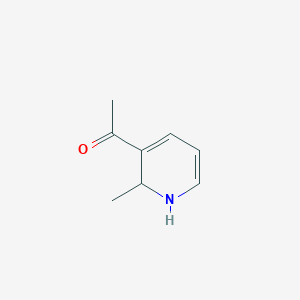
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
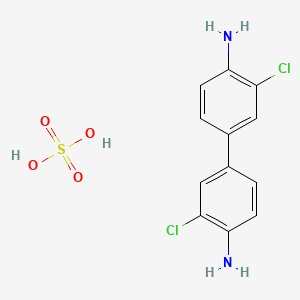
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)

![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
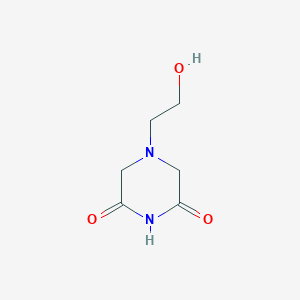
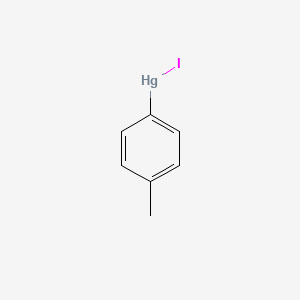
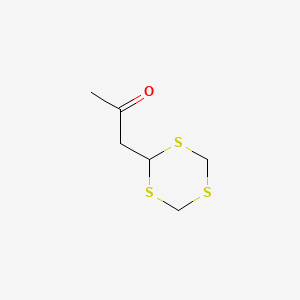
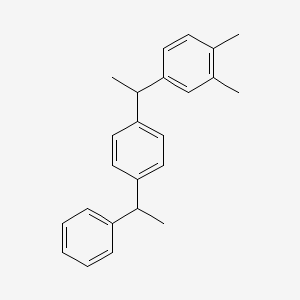
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
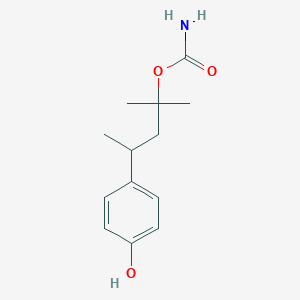
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)
